molecular formula C14H21BrN4O7S B12784738 PR-104 metabolite M23 CAS No. 952144-70-6

PR-104 metabolite M23

Cat. No.: B12784738
CAS No.: 952144-70-6
M. Wt: 469.31 g/mol
InChI Key: YQQYPWGYGLCPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PR-104 metabolite M23 is a derivative of PR-104, a bioreductive prodrug designed to target hypoxic cells in tumors PR-104 is converted in vivo to PR-104A, which is further metabolized to active hydroxylamine and amine metabolites, including this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PR-104 metabolite M23 involves the reduction of PR-104A under hypoxic conditions. The process typically includes the use of one-electron reductases, such as cytochrome P450 oxidoreductase, and aldo-keto reductase 1C3. The reaction conditions often involve anaerobic environments to mimic the hypoxic conditions found in tumors.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bioreactors to maintain the necessary anaerobic conditions and the use of high-performance liquid chromatography (HPLC) for purification. The scalability of this process ensures the availability of the compound for clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

PR-104 metabolite M23 undergoes several types of chemical reactions, including:

    Reduction: The primary reaction involves the reduction of PR-104A to this compound.

    Oxidation: Under certain conditions, this compound can undergo oxidation to form other metabolites.

    Substitution: The compound can also participate in substitution reactions, particularly involving nucleophiles.

Common Reagents and Conditions

    Reduction: Common reagents include cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under anaerobic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used under controlled conditions.

    Substitution: Nucleophiles like glutathione can react with this compound under physiological conditions.

Major Products Formed

The major products formed from these reactions include various hydroxylamine and amine derivatives, which are crucial for the compound’s biological activity.

Scientific Research Applications

PR-104 metabolite M23 has several scientific research applications, including:

    Chemistry: Used as a model compound to study bioreductive prodrugs and their activation mechanisms.

    Biology: Investigated for its role in cellular responses to hypoxia and its interactions with cellular reductases.

    Medicine: Explored as a potential therapeutic agent for targeting hypoxic tumor cells in cancer therapy.

    Industry: Utilized in the development of new bioreductive prodrugs and in the study of drug metabolism and pharmacokinetics.

Mechanism of Action

PR-104 metabolite M23 exerts its effects through the formation of DNA crosslinks, which inhibit DNA replication and transcription, leading to cell death. The compound is activated by one-electron reductases, such as cytochrome P450 oxidoreductase and aldo-keto reductase 1C3, under hypoxic conditions. These enzymes reduce PR-104A to this compound, which then forms cytotoxic DNA crosslinks.

Comparison with Similar Compounds

Similar Compounds

    PR-104A: The parent compound of PR-104 metabolite M23, which is also a bioreductive prodrug.

    Tirapazamine: Another bioreductive prodrug that targets hypoxic tumor cells.

    AQ4N: A bioreductive prodrug that is activated under hypoxic conditions to form a cytotoxic agent.

Uniqueness

This compound is unique due to its specific activation by aldo-keto reductase 1C3 and its potent DNA crosslinking activity. Unlike other bioreductive prodrugs, this compound has shown significant efficacy in preclinical models of hypoxic tumors, making it a promising candidate for further development in cancer therapy.

Properties

CAS No.

952144-70-6

Molecular Formula

C14H21BrN4O7S

Molecular Weight

469.31 g/mol

IUPAC Name

2-[4-amino-N-(2-bromoethyl)-2-(2-hydroxyethylcarbamoyl)-6-nitroanilino]ethyl methanesulfonate

InChI

InChI=1S/C14H21BrN4O7S/c1-27(24,25)26-7-5-18(4-2-15)13-11(14(21)17-3-6-20)8-10(16)9-12(13)19(22)23/h8-9,20H,2-7,16H2,1H3,(H,17,21)

InChI Key

YQQYPWGYGLCPBO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCN(CCBr)C1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.